2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide
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Overview
Description
2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide is a heterocyclic compound that features a pyrrolidine ring attached to a pyridine ring with a carbothioamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide typically involves the reaction of pyridine-3-carbothioamide with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyridine-3-carbothioamide, followed by the addition of pyrrolidine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-methylamine derivatives .
Scientific Research Applications
2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the carbothioamide group, which may affect its reactivity and biological activity.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a pyridine ring, leading to different chemical and biological properties.
Uniqueness
2-(Pyrrolidin-1-YL)pyridine-3-carbothioamide is unique due to the presence of both the pyrrolidine and carbothioamide groups, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13N3S |
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Molecular Weight |
207.30 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c11-9(14)8-4-3-5-12-10(8)13-6-1-2-7-13/h3-5H,1-2,6-7H2,(H2,11,14) |
InChI Key |
UKTFLVFSNBJROC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=S)N |
Origin of Product |
United States |
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